molecular formula C7H14N2 B1372332 2-Ethyl-2-(methylamino)butanenitrile CAS No. 55793-67-4

2-Ethyl-2-(methylamino)butanenitrile

Cat. No. B1372332
CAS RN: 55793-67-4
M. Wt: 126.2 g/mol
InChI Key: KTYMOYWATLKXIY-UHFFFAOYSA-N
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Description

“2-Ethyl-2-(methylamino)butanenitrile” is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 .

Scientific Research Applications

Biological Production of 2,3-Butanediol

2,3-Butanediol (2,3-BDL) is an important compound for chemical feedstocks and liquid fuels. One application includes the formation of methyl ethyl ketone (MEK) by dehydration, used as a liquid fuel additive. This paper reviews the microbial formation of 2,3-BDL and various strains used for its production, including genetically improved strains. It also discusses fermentation conditions, on-line analysis, modeling, control of BDL fermentation, and downstream recovery of 2,3-BDL and the integrated process (Syu, 2001).

Synthesis of N-benzoyl L-acosamine

This research presents a method to synthesize N-benzoyl acosamine, an important chemical compound. The process involves reacting (2 R ,3 S )-2,3-(cyclohexylidenedioxy)butanenitrile, derived from ethyl (S)-lactate, with various reagents, leading to the formation of N-benzoyl acosamine. This synthesis demonstrates the utility of butanenitrile derivatives in complex chemical transformations (Hiyama et al., 1984).

Biosynthetic Pathways for Methyl Ethyl Ketone Precursors

Research into sustainable production of second-generation biofuels, including Methyl Ethyl Ketone (MEK), has led to the discovery of novel biosynthetic pathways. These pathways involve compounds like butylamine and 2-hydroxy-2-methyl-butanenitrile. This study enhances the potential for future synthetic biology and metabolic engineering studies in creating sustainable biofuels (Tokic et al., 2017).

Phosphine-Catalyzed Annulation

A study on phosphine-catalyzed annulation, involving ethyl 2-methyl-2,3-butadienoate, demonstrates the formation of complex chemical structures. This research highlights the role of butanenitrile derivatives in facilitating significant chemical reactions, contributing to the synthesis of various organic compounds (Zhu et al., 2003).

Anticancer Assessment of 2-Amino-3-Cyanopyridine Derivatives

In this study, 2-Aminonicotinonitrile derivative, related to butanenitrile, was used to synthesize various compounds with potential anticancer properties. The research demonstrates the medicinal chemistry applications of butanenitrile derivatives in developing new pharmaceutical compounds (Mansour et al., 2021).

properties

IUPAC Name

2-ethyl-2-(methylamino)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-7(5-2,6-8)9-3/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYMOYWATLKXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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